molecular formula C20H19NO2 B2655504 (2E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide CAS No. 887347-08-2

(2E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide

Número de catálogo: B2655504
Número CAS: 887347-08-2
Peso molecular: 305.377
Clave InChI: NWNXQOQXISXLBL-FMIVXFBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E)-3-(2H-Chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide is a synthetic cinnamamide derivative featuring a chromen-3-yl (coumarin) core and a 4-ethylphenyl anilide substituent.

Propiedades

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-15-7-10-18(11-8-15)21-20(22)12-9-16-13-17-5-3-4-6-19(17)23-14-16/h3-13H,2,14H2,1H3,(H,21,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNXQOQXISXLBL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Overview

(2E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide, also known by its CAS Number 887347-08-2, is a compound with significant biological activity. Its molecular formula is C20H19NO2C_{20}H_{19}NO_2 and it has a molecular weight of approximately 305.377 g/mol. This compound has been the subject of various studies aimed at understanding its pharmacological properties, particularly in the context of diabetes management and antimicrobial activity.

Chemical Structure

The structure of (2E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide can be represented as follows:

 E 3 2H chromen 3 yl N 4 ethylphenyl prop 2 enamide\text{ E 3 2H chromen 3 yl N 4 ethylphenyl prop 2 enamide}

1. DPP-4 Inhibition

One of the primary biological activities associated with this compound is its role as a Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. A study indicated that derivatives similar to (2E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide exhibited significant DPP-4 inhibitory activity, with some compounds showing an IC50 value as low as 2.0 nM, indicating potent efficacy comparable to established drugs like omarigliptin .

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of related coumarin derivatives. A series of compounds synthesized from coumarin exhibited varying degrees of antimicrobial activity against different bacterial strains. For instance, certain derivatives demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1.1 to 3.5 mg/mL .

Case Study: DPP-4 Inhibition

In a specific study focusing on the pharmacodynamics of coumarin derivatives, a compound structurally related to (2E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide was administered at a dose of 3 mg/kg orally. This led to over 80% inhibition of DPP-4 activity within 24 hours, showcasing its potential as a long-term therapeutic agent for diabetes management .

Case Study: Antimicrobial Evaluation

Another study synthesized various coumarin derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds derived from (2E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .

Research Findings

Activity IC50 Value MIC (mg/mL) Reference
DPP-4 Inhibition~2.0 nM-
Antimicrobial1.1 - 3.5Various strains

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs and their substituent-driven activities are summarized below:

Compound Name Core Structure Anilide Substituent Key Biological Activities MIC (µM) or IC50 (µM) LogP/D (Experimental/Predicted) Cytotoxicity (IC50, µM)
Target Compound Chromen-3-yl 4-Ethylphenyl Inferred moderate antimicrobial activity (based on SAR) N/A ~3.2 (predicted) Likely >10 (predicted)
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide Phenyl 3,5-Bis(trifluoromethyl)phenyl Potent vs. S. aureus, M. tuberculosis; biofilm inhibition; antibiotic synergy 0.5–2.0 (vs. S. aureus) 4.8 (exp.) >10
(2E)-N-[3-F-4-CF₃phenyl]-3-phenylprop-2-enamide Phenyl 3-Fluoro-4-(trifluoromethyl)phenyl Bactericidal; comparable to ampicillin 1.0–4.0 (vs. MRSA) 3.9 (exp.) >10
(2E)-3-(3,4-Cl₂phenyl)-N-[4-CF₃phenyl]prop-2-enamide 3,4-Dichlorophenyl 4-(Trifluoromethyl)phenyl Broad-spectrum vs. S. aureus, MRSA, E. faecalis, mycobacteria 0.2–1.5 (vs. M. smegmatis) 5.1 (exp.) 5–10
Moupinamide (Natural Analog) 4-Hydroxy-3-methoxyphenyl 2-(4-Hydroxyphenyl)ethyl Isolated from B. diffusa; anti-inflammatory potential N/A ~2.5 (predicted) N/A

Notes:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance antimicrobial potency by increasing lipophilicity and membrane permeability but may elevate cytotoxicity (e.g., compound 2q in ).
  • Chromen-3-yl vs. Phenyl : The coumarin core in the target compound may improve target binding via extended π systems but could reduce bioavailability compared to simpler phenyl analogs.

Structure-Activity Relationships (SAR)

Anilide Substitution :

  • Para-position: 4-CF₃ or 4-Cl enhances activity but increases cytotoxicity.
  • Meta-position: 3-CF₃ or 3-F improves bactericidal effects without drastic cytotoxicity .
  • The target’s 4-ethyl group balances moderate activity and safety.

Core Modifications :

  • Chlorinated phenyl cores (3,4-Cl₂) broaden antimicrobial spectra .
  • Chromen-3-yl may enhance eukaryotic target selectivity (e.g., kinase inhibition) but requires empirical validation.

ADMET and Physicochemical Properties

  • Lipophilicity : Experimental logD₇.4 values for CF₃/Cl analogs range from 3.9–5.1, exceeding the target’s predicted ~3.2, aligning with reduced cytotoxicity .
  • Metabolic Stability : The ethyl group may improve metabolic stability over CF₃ analogs, which are prone to oxidative metabolism.
  • Bioavailability : Chromen-3-yl’s planar structure could limit solubility, necessitating formulation optimization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.